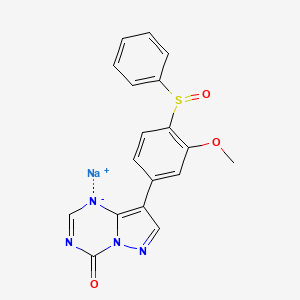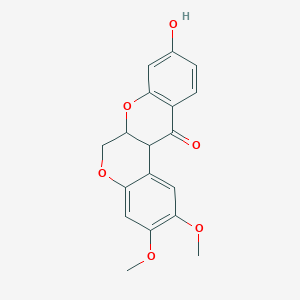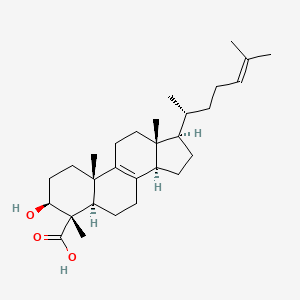
Sodium-8-(3-methoxy-4-phenylsulfinylphenyl)pyrazolo (1,5-a)-1,3,5-triazine-4-olate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BOF-4272 involves several steps:
Reduction: 3-methoxy-4-(phenylthio)benzoic acid methyl ester is reduced using lithium aluminium hydride in ether to yield 3-methoxy-4-(phenylthio)benzyl alcohol.
Chlorination: The resulting alcohol is then reacted with thionyl chloride in dichloromethane to produce the corresponding benzyl chloride.
Cyanation: The benzyl chloride is treated with sodium cyanide in dimethylformamide to form 3-methoxy-4-(phenylthio)phenylacetonitrile.
Formylation: This compound is then reacted with ethyl formate in the presence of sodium methoxide in benzene to yield 2-formyl-2-[3-methoxy-4-(phenylthio)phenyl]acetonitrile.
Cyclization: The formylated compound undergoes cyclization with semicarbazide in a methanol-water mixture to produce 3-amino-4-[3-methoxy-4-(phenylthio)phenyl]pyrazole-2-carboxamide.
Further Cyclization: This intermediate is further cyclized with ethyl orthoformate at 110°C to form 8-[3-methoxy-4-(phenylthio)phenyl]pyrazolo [1,5-a]-1,3,5-triazine.
Oxidation: Finally, the compound is oxidized using sodium metaperiodate in a methanol-water mixture.
Chemical Reactions Analysis
BOF-4272 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its sulfone derivative.
Reduction: It can be reduced back to its sulfide form.
Substitution: The methoxy and phenylsulphinyl groups can be substituted under specific conditions.
Common reagents used in these reactions include oxidizing agents like sodium metaperiodate and reducing agents like lithium aluminium hydride. The major products formed from these reactions include the sulfone and sulfide derivatives .
Scientific Research Applications
BOF-4272 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of xanthine oxidase, an enzyme involved in purine metabolism.
Biology: The compound is used to investigate the effects of xanthine oxidase inhibition on various biological processes.
Medicine: BOF-4272 is being explored as a potential treatment for hyperuricaemia and related conditions such as gout.
Mechanism of Action
BOF-4272 exerts its effects by inhibiting xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, BOF-4272 reduces the production of uric acid, thereby lowering its levels in the blood. The compound binds tightly to the xanthine binding site of the enzyme, preventing its activity .
Comparison with Similar Compounds
BOF-4272 is similar to other xanthine oxidase inhibitors such as allopurinol and febuxostat. it has unique properties that distinguish it from these compounds:
Allopurinol: While both BOF-4272 and allopurinol inhibit xanthine oxidase, BOF-4272 has a different chemical structure and binding mechanism.
Febuxostat: BOF-4272 and febuxostat are both non-purine xanthine oxidase inhibitors, but BOF-4272 has shown different pharmacokinetic properties and organ specificity
Similar compounds include:
Properties
CAS No. |
142181-44-0 |
|---|---|
Molecular Formula |
C18H13N4NaO3S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
sodium;7-[4-(benzenesulfinyl)-3-methoxyphenyl]-1,3,9-triaza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one |
InChI |
InChI=1S/C18H14N4O3S.Na/c1-25-15-9-12(14-10-21-22-17(14)19-11-20-18(22)23)7-8-16(15)26(24)13-5-3-2-4-6-13;/h2-11H,1H3,(H,19,20,21,23);/q;+1/p-1 |
InChI Key |
FRSOALVXQKHLLF-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)C2=C3[N-]C=NC(=O)N3N=C2)S(=O)C4=CC=CC=C4.[Na+] |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C3[N-]C=NC(=O)N3N=C2)S(=O)C4=CC=CC=C4.[Na+] |
Synonyms |
BOF 4272 BOF-4272 sodium-8-(3-methoxy-4-phenylsulfinylphenyl)pyrazolo (1,5-a)-1,3,5-triazine-4-olate monohydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B1260162.png)

![(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone](/img/structure/B1260165.png)
![3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260168.png)

![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)



